O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride
Description
O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride is a chemical compound with the molecular formula C4H12N2O.2HCl and a molecular weight of 177.07 g/mol . It is commonly used as a reagent in organic synthesis and biochemical research due to its unique properties.
Properties
IUPAC Name |
O-[2-(dimethylamino)ethyl]hydroxylamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.2ClH/c1-6(2)3-4-7-5;;/h3-5H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVSMBHQHHGRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCON.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2848-78-4 | |
| Record name | O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation-Hydrolysis Method: A Two-Step Industrial Synthesis
Reaction Overview and Mechanistic Insights
The alkylation-hydrolysis method, patented in WO2000078710A1, involves sequential alkylation of an oxime precursor followed by acid-catalyzed hydrolysis to yield O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride. The process leverages the nucleophilic reactivity of oximes and the stability of hydroxylamine salts under acidic conditions.
Step 1: Alkylation of Acetoxime
Acetoxime (C$$4$$H$$9$$NO) reacts with 2-(N,N-Dimethylamino)ethyl chloride hydrochloride in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an S$$_N$$2 mechanism, where the oxime’s oxygen attacks the electrophilic carbon of the alkylating agent:
$$
\text{Acetoxime} + \text{2-(N,N-Dimethylamino)ethyl chloride} \xrightarrow{\text{NaOH}} \text{2-(N,N-Dimethylamino)ethyl acetoxime ether} + \text{NaCl} + \text{H}_2\text{O}
$$
- Solvent : N-methylpyrrolidinone (NMP) or toluene
- Temperature : 65–70°C
- Molar Ratios :
- Acetoxime : Alkylating agent = 1 : 2
- Acetoxime : NaOH = 1 : 2.2
- Reaction Time : 6–8 hours
- Yield : >50% (oxime ether intermediate)
Step 2: Hydrolysis to Dihydrochloride Salt
The oxime ether intermediate undergoes hydrolysis using concentrated hydrochloric acid (20% v/v) at elevated temperatures to favor product formation:
$$
\text{Oxime ether} + \text{HCl} \xrightarrow{\Delta} \text{this compound} + \text{Acetone}
$$
- Temperature : 105–115°C (reflux)
- Pressure : 1–2 atm
- Reaction Time : 8–10 hours
- Yield : 70–75% (final product)
Example Synthesis from Patent WO2000078710A1
A scaled-up synthesis demonstrates the method’s practicality:
| Parameter | Value |
|---|---|
| Acetoxime | 511.6 g (7.0 mol) |
| 2-(N,N-Dimethylamino)ethyl chloride hydrochloride | 1.2 kg (7.0 mol) |
| NaOH | 616 g (15.4 mol) |
| Hydrolysis HCl | 20% aqueous solution |
| Total Reaction Time | 16 hours (8 + 8) |
| Final Yield | 73% |
The product was purified via recrystallization in methanol, achieving >98% purity by HPLC.
Mitsunobu Reaction-Based Synthesis: A Flexible Laboratory Route
General Procedure for O-Alkylhydroxylamines
The Mitsunobu reaction, adapted from PMC4724314, offers an alternative route using 2-(dimethylamino)ethanol as the starting alcohol. This method is advantageous for introducing diverse alkyl groups but requires careful handling of air-sensitive reagents.
Reaction Mechanism
The alcohol reacts with N-hydroxylphthalimide under Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate) to form a protected hydroxylamine, which is subsequently deprotected:
$$
\text{2-(Dimethylamino)ethanol} + \text{N-Hydroxylphthalimide} \xrightarrow{\text{PPh}_3, \text{DIAD}} \text{Phthalimide-protected intermediate} \xrightarrow{\text{Hydrazine}} \text{O-[2-(Dimethylamino)ethyl]hydroxylamine}
$$
- Protection : Mitsunobu coupling at 0°C to room temperature (3 hours).
- Deprotection : Hydrazine monohydrate treatment (30 minutes).
- Acidification : HCl in ether to form the dihydrochloride salt.
Adapted Synthesis for Target Compound
Modifying the general protocol for 2-(dimethylamino)ethanol:
| Reagent | Quantity | Role |
|---|---|---|
| 2-(Dimethylamino)ethanol | 1.0 mol | Substrate |
| N-Hydroxylphthalimide | 1.1 mol | Coupling agent |
| Triphenylphosphine | 1.1 mol | Reducing agent |
| DIAD | 1.1 mol | Azodicarboxylate |
| Hydrazine monohydrate | 1.1 mol | Deprotection agent |
| HCl (2M in ether) | Excess | Salt formation |
Conditions :
- Solvent : Tetrahydrofuran (THF) for coupling; dichloromethane for washes.
- Yield : 78–85% after acidification.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
Operational Considerations
- Alkylation-Hydrolysis : Requires corrosive HCl and high temperatures but offers straightforward purification.
- Mitsunobu : Avoids extreme conditions but generates stoichiometric triphenylphosphine oxide, complicating waste disposal.
Chemical Reactions Analysis
Oxime Formation with Carbonyl Compounds
The hydroxylamine group reacts with aldehydes and ketones to form stable oxime derivatives. This reaction is critical in organic synthesis and analytical chemistry for modifying carbonyl-containing molecules.
Mechanism :
-
Nucleophilic attack by the hydroxylamine’s amino group on the carbonyl carbon.
-
Subsequent dehydration forms the oxime bond (C=N-O-).
Example Reaction :
Reaction of 3-fluorobenzoic acid with the compound in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent yields 3-fluoro-N-methoxy-N-methylbenzamide with 61–71% efficiency .
| Carbonyl Substrate | Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 3-Fluorobenzoic acid | EDC·HCl | DCM | 0–25°C | 61–71% |
Applications :
-
Derivatization of analytes for enhanced detection in HPLC or GC-MS .
-
Synthesis of intermediates for pharmaceuticals and polymers .
Acid-Base Reactions and Stability
The dimethylamino group confers pH-dependent solubility and reactivity.
Protonation Behavior :
-
In acidic conditions, the dimethylamino group is protonated, increasing water solubility.
-
Under basic conditions, deprotonation reduces solubility and may alter reactivity.
Stability Studies :
-
Decomposition occurs under strong acidic or oxidative conditions, leading to cleavage of the ether bond (O-CH₂CH₂N(CH₃)₂) .
-
Thermal degradation above 100°C releases dimethylamine and ethylene oxide derivatives .
O-Dealkylation and Metabolic Pathways
The compound undergoes enzymatic or chemical O-dealkylation, analogous to metabolic transformations observed in related hydroxylamines.
In Vitro Example :
-
Incubation with liver microsomes results in O-demethylation, producing 2-(aminooxy)ethylamine and formaldehyde .
Conditions for O-Dealkylation :
| Agent | Solvent | Temperature | Products |
|---|---|---|---|
| Strong acid (HCl) | Aqueous | 80°C | Dimethylaminoethanol + NH₂OH |
| Liver microsomes | Phosphate buffer | 37°C | Demethylated derivatives |
Coupling Reactions with Carboxylic Acids
The hydroxylamine participates in carbodiimide-mediated couplings to form amides or hydroxamic acids.
EDC-Mediated Reaction :
-
Activation of carboxylic acids (e.g., benzoic acid derivatives) with EDC·HCl in DCM.
-
Nucleophilic displacement by the hydroxylamine yields N-alkoxyamide products .
Example :
Coordination Chemistry
The dimethylamino group can act as a weak ligand for transition metals, though this application is less documented.
Proposed Interactions :
Scientific Research Applications
Chemical Properties and Reactions
O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride has the molecular formula C₄H₁₄Cl₂N₂O and is classified as a hydroxylamine. Its structure features a dimethylamino group attached to a hydroxylamine moiety, which enhances its reactivity. The compound can undergo several chemical reactions:
- Oxidation : Converts to oximes or nitroso compounds.
- Reduction : Forms primary amines.
- Substitution : Participates in nucleophilic substitution reactions, allowing for the replacement of the hydroxylamine group with other nucleophiles.
Organic Synthesis
This compound is widely used as a reagent in organic synthesis. It acts as a reducing agent to convert carbonyl compounds (aldehydes and ketones) into their corresponding oximes, which are crucial intermediates in drug development due to their modified chemical properties that enhance bioavailability and stability.
Biochemical Assays
In biological research, this compound is employed in biochemical assays for enzyme inhibition and protein modification. It can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity, which is essential for understanding biochemical pathways .
Medicinal Chemistry
The compound shows potential therapeutic applications by targeting specific biochemical pathways. Its ability to inhibit nitric oxide synthase (NOS) enzymes has been studied for implications in conditions related to nitric oxide imbalance, providing insights into its role in various diseases .
Polymer Chemistry
This compound can be incorporated into polymer chains during synthesis, resulting in stimuli-responsive materials suitable for drug delivery systems. These polymers exhibit pH-responsive behavior, enhancing their application in controlled release formulations.
Nanotechnology
The compound participates in the synthesis of functionalized nanoparticles by reducing metal ions (e.g., silver or gold). This process tailors the surface properties of nanoparticles, enhancing their catalytic activity and antimicrobial properties .
Case Study 1: Enzyme Inhibition
Research indicated that this compound effectively inhibits NOS enzymes. In vitro studies demonstrated that it acts as a competitive inhibitor by binding to the active site of NOS, leading to decreased nitric oxide production. This finding has potential therapeutic implications for conditions such as hypertension and neurodegenerative diseases .
Case Study 2: Drug Development
In drug development, the compound's role in converting carbonyl compounds to oximes was highlighted in a study focusing on synthesizing new pharmaceutical agents. The resulting oximes exhibited enhanced stability and bioactivity compared to their parent compounds, showcasing the importance of this compound in medicinal chemistry .
Mechanism of Action
The mechanism of action of O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The pathways involved in its action include the formation of stable adducts with nucleophilic residues in proteins .
Comparison with Similar Compounds
O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride can be compared with similar compounds such as:
Hydroxylamine hydrochloride: A simpler analog used in similar applications but with different reactivity.
N,N-dimethylhydroxylamine hydrochloride: Another analog with variations in the substitution pattern on the nitrogen atom.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions .
Biological Activity
O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride, commonly referred to as DEHAD, is a chemical compound that has garnered attention for its diverse biological activities. This article explores its biological functions, mechanisms of action, and potential applications in various fields, including medicinal chemistry and materials science.
- Molecular Formula : C₄H₁₄Cl₂N₂O
- Appearance : White crystalline solid
- Solubility : Soluble in water
Mechanisms of Biological Activity
-
Reducing Agent in Organic Synthesis
- DEHAD acts as a versatile reducing agent, converting carbonyl compounds (aldehydes and ketones) into oximes. This transformation is crucial in drug development as it modifies the chemical properties of molecules, enhancing their bioavailability and stability.
-
Inhibition of Nitric Oxide Synthase (NOS)
- The compound functions as a competitive inhibitor of NOS enzymes by binding to the active site. This inhibition provides insights into NOS function and suggests potential therapeutic applications for conditions associated with nitric oxide imbalance.
-
Synthesis of Functionalized Nanoparticles
- DEHAD is utilized in the reduction of metal ions (e.g., silver or gold) to form nanoparticles with tailored surface properties. These nanoparticles exhibit enhanced catalytic activity, antimicrobial properties, or optical characteristics.
-
Photocatalytic Reactions
- Acting as a sacrificial electron donor, DEHAD improves the efficiency of photocatalysts in degrading pollutants or synthesizing valuable compounds under light irradiation.
-
Polymer Modification
- The compound can be incorporated into polymer chains during synthesis, resulting in pH-responsive materials suitable for drug delivery systems and smart materials.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Outcome | References |
|---|---|---|
| Reducing Agent | Converts carbonyls to oximes; enhances drug properties | |
| NOS Inhibition | Competitive inhibition; potential therapeutic uses | |
| Nanoparticle Synthesis | Reduces metal ions; creates functionalized nanoparticles | |
| Photocatalysis | Acts as electron donor; improves degradation/synthesis efficiency | |
| Polymer Modification | Incorporates into polymers; creates stimuli-responsive materials |
Study on NOS Inhibition
A study investigating the inhibitory effects of DEHAD on NOS revealed significant binding affinity at the enzyme's active site. This research highlights its potential in treating diseases characterized by nitric oxide dysregulation, such as hypertension and neurodegenerative disorders.
Application in Nanotechnology
Research demonstrated that DEHAD could effectively reduce silver ions to form silver nanoparticles. These nanoparticles exhibited notable antimicrobial activity against various bacterial strains, suggesting their application in medical devices and coatings.
Q & A
Q. What are the recommended synthetic routes for O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride, and how can reaction yields be optimized?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydroxylamine derivatives may react with 2-(dimethylamino)ethyl chloride under controlled pH (e.g., 7–9) in polar solvents like water or ethanol .
- Optimization Strategies :
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of dimethylamino (–N(CH₃)₂) and hydroxylamine (–NH–O–) groups via <sup>1</sup>H and <sup>13</sup>C NMR .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
- Elemental Analysis : Verify stoichiometry (e.g., C: 34.2%, H: 7.6%, N: 15.9%, Cl: 25.4%) .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-protected containers to prevent hygroscopic degradation .
- Decomposition Risks :
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?
Methodological Answer:
- Contradiction Analysis :
- Polar Solvents : Reported solubility in water (e.g., ~50 mg/mL at 25°C) may vary due to impurities or hydration states .
- Non-Polar Solvents : Low solubility in hexane or toluene suggests limited lipophilicity .
- Resolution Steps :
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Reaction Mechanism : The hydroxylamine group acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides). The dimethylaminoethyl moiety enhances solubility in polar media, facilitating reaction kinetics .
- Kinetic Studies :
Q. How can researchers mitigate safety risks associated with its sensitizing properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
